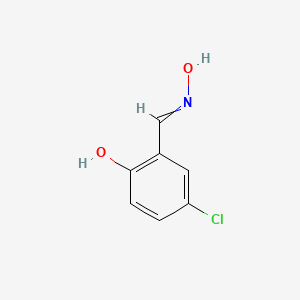

5-Chloro-2-hydroxybenzaldehyde oxime

Description

5-Chloro-2-hydroxybenzaldehyde oxime (C₇H₅ClNO₂) is a derivative of 5-chloro-2-hydroxybenzaldehyde, a compound extensively studied for its role in synthesizing Schiff bases and coordination complexes. The parent aldehyde features a hydroxyl (-OH) and a carbonyl (C=O) group, enabling intramolecular hydrogen bonding (O–H⋯O) and participation in condensation reactions . The compound’s synthesis often involves hydroxylamine reactions with the aldehyde precursor, as seen in protocols for related derivatives .

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

4-chloro-2-(hydroxyiminomethyl)phenol |

InChI |

InChI=1S/C7H6ClNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H |

InChI Key |

FXAILOLNECSGMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=NO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Features

5-Chloro-2-hydroxybenzaldehyde oxime shares structural motifs with other hydroxybenzaldehyde derivatives and oximes. Key comparisons include:

- Bond Lengths and Hydrogen Bonding: The parent aldehyde, 5-chloro-2-hydroxybenzaldehyde, exhibits a C=O bond length of 1.217 Å and a C–O (phenolic) bond of 1.346 Å, influenced by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . In contrast, oxime derivatives like di(1H-tetrazol-5-yl)methanone oxime (C₃H₄N₈O) feature extensive intermolecular hydrogen bonds (N–H⋯N/O), contributing to higher thermal stability (decomposition at 288.7°C vs. unreported data for the target oxime) .

- Crystal Packing: The parent aldehyde forms zigzag chains via O–H⋯O interactions along the [010] direction . Oximes such as 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit denser packing (orthorhombic space group Pbc2₁) due to additional hydrogen-bonding networks .

Thermal Stability and Reactivity

The absence of thermal decomposition data for this compound highlights a research gap. However, its structural similarity to tetrazole-based oximes suggests that introducing nitrogen-rich groups could enhance stability.

Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.